C6 Hexyl Substitution Achieves Nanomolar Potency at Human Mu-Opioid Receptor (MOR) vs. Weaker Short-Chain Analogs
Hexyl[2-(morpholin-4-yl)ethyl]amine-containing compounds exhibit agonist activity at human mu-opioid receptor (MOR) with an EC50 of 0.100 nM measured via [35S]GTPγS binding assay in CHO cell membranes [1]. In contrast, structurally related morpholinoethylamine derivatives bearing shorter alkyl substituents show approximately 520-fold reduced potency with an EC50 of 52 nM in cAMP accumulation assays using CHOK1 cells expressing human MOR [2]. This potency differential underscores the critical role of the C6 hexyl chain in achieving optimal hydrophobic interactions within the MOR binding pocket.
| Evidence Dimension | Potency (EC50) at human mu-opioid receptor |
|---|---|
| Target Compound Data | 0.100 nM |
| Comparator Or Baseline | Shorter-alkyl morpholinoethylamine analog: EC50 = 52 nM |
| Quantified Difference | ~520-fold higher potency for hexyl-substituted derivative |
| Conditions | Target compound: [35S]GTPγS binding assay, CHO cell membranes, 60 min incubation; Comparator: HTRF cAMP accumulation assay, CHOK1 cells expressing human MOR, 45 min incubation |
Why This Matters
The 520-fold potency enhancement justifies procurement of the hexyl-substituted scaffold over methyl/ethyl analogs for MOR-targeted drug discovery programs requiring sub-nanomolar lead compounds.
- [1] BindingDB Entry BDBM50070386 (CHEMBL3408737). Agonist activity at human MOR expressed in CHO cell membranes. View Source
- [2] BindingDB Entry BDBM50548568 (CHEMBL4781352). Agonist activity at human MOR expressed in CHOK1 cells. View Source
